3-cyclopentyl-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
Description
This compound features a propanamide backbone linked to a piperidin-4-yl group, which is further functionalized with a 1,2,3-triazole ring bearing a 4-ethylphenyl substituent. The triazole-carboxyl-piperidine architecture suggests relevance in medicinal chemistry, possibly targeting enzymes or receptors requiring heterocyclic recognition motifs .
Properties
IUPAC Name |
3-cyclopentyl-N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-2-18-7-10-21(11-8-18)29-17-22(26-27-29)24(31)28-15-13-20(14-16-28)25-23(30)12-9-19-5-3-4-6-19/h7-8,10-11,17,19-20H,2-6,9,12-16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNBUXPHXJGDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CCC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl Addition: The initial step involves the synthesis of a cyclopentyl derivative, prepared via a Grignard reaction with cyclopentyl bromide and magnesium, followed by appropriate quenching.
Triazole Formation: The triazole moiety is synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, which often occurs under copper(I) catalysis.
Coupling Reactions: The piperidine ring is introduced through nucleophilic substitution reactions, typically involving piperidine and an appropriate alkyl halide.
Amide Bond Formation: The final coupling involves the formation of the amide bond between the synthesized cyclopentyl derivative and the triazole-piperidine moiety under amide coupling conditions, often using reagents like EDCI or DCC.
Industrial Production Methods: Industrial-scale production of this compound would involve optimizations to enhance yield and purity, focusing on scalable and cost-effective reaction conditions. Large-scale reactions often utilize continuous flow chemistry, automated synthesis platforms, and high-throughput screening for optimization.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, resulting in the formation of N-oxides.
Reduction: Hydrogenation can be applied to reduce unsaturated bonds within the compound, often utilizing palladium on carbon catalysts.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible at various positions within the compound's structure, depending on the desired modification.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperbenzoic acid) are common for oxidation.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like ammonia or other amines for nucleophilic substitutions and electrophiles like alkyl halides.
Major Products Formed: The primary products depend on the specific reactions undertaken, such as N-oxides from oxidation, reduced derivatives from hydrogenation, and various substituted products from electrophilic or nucleophilic substitutions.
Scientific Research Applications
Chemistry: It’s explored for its versatile reactivity and stability, serving as a building block in synthesis and complex molecule construction.
Biology: The compound's unique structure makes it a candidate for studying biological activity and interaction with biomolecules.
Medicine: It shows potential as a pharmacological agent in drug development, particularly in targeting specific molecular pathways related to diseases.
Industry: Its applications extend to materials science and possibly as a precursor in the synthesis of polymers or other functional materials.
Mechanism of Action
Comparison:
Compared to simple triazole or piperidine derivatives, this compound offers enhanced specificity and binding affinity due to its complex structure.
Cyclopentyl groups are known to increase hydrophobic interactions, distinguishing it from other cyclic derivatives.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
a) 3-Cyclopentyl-N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}propanamide
- Key Differences : The 4-ethylphenyl group in the target compound is replaced with 3,4-dimethylphenyl.
- Electronic Effects: Methyl groups are electron-donating, altering π-π stacking compared to the electron-neutral ethyl group. Molecular Weight: C24H33N5O2 (423.55 g/mol) vs.
b) 3-Cyclopentyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
Core Heterocycle Modifications
a) 3-Cyclopentyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide
- Key Differences : Pyrazolo[3,4-d]pyrimidine replaces the triazole ring.
- Impact :
Pharmacophore Alterations in Regulated Compounds
a) N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- Key Differences : Lacks the triazole-carboxyl group; features a phenylethyl-piperidine moiety.
- Impact :
Comparative Data Table
*Estimated based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
